3,4,5-trimethoxy-N-(6-methoxyquinolin-8-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(6-methoxyquinolin-8-yl)benzamide is a complex organic compound that features a trimethoxyphenyl group and a methoxyquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(6-methoxyquinolin-8-yl)benzamide typically involves the following steps:
Formation of the Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Coupling with 6-Methoxyquinoline: The trimethoxybenzoyl chloride is then reacted with 6-methoxyquinoline in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(6-methoxyquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4,5-trimethoxy-N-(6-methoxyquinolin-8-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-cancer properties due to its ability to inhibit various enzymes and proteins involved in cancer progression.
Biological Research: It is used to study the effects of methoxy groups on biological activity and enzyme inhibition.
Industrial Applications: Potential use in the synthesis of other complex organic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(6-methoxyquinolin-8-yl)benzamide involves its interaction with specific molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions inhibit the function of these proteins, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxybenzamide
- 3,4,5-trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide
- 3,4,5-trimethoxy-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
3,4,5-trimethoxy-N-(6-methoxyquinolin-8-yl)benzamide is unique due to the presence of both the trimethoxyphenyl and methoxyquinoline groups, which confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-methoxyquinolin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-14-8-12-6-5-7-21-18(12)15(11-14)22-20(23)13-9-16(25-2)19(27-4)17(10-13)26-3/h5-11H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRGRWCDTOCJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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